Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate
Description
Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure where a five-membered azaspiro ring (containing nitrogen) is fused to a smaller carbocyclic ring. The tert-butyl carboxylate group enhances steric protection and solubility, while the formyl substituent at position 6 provides a reactive site for further functionalization. Such spiro scaffolds are highly valued in medicinal chemistry for their conformational rigidity, which can improve binding selectivity and metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-13(6-7-13)5-4-10(14)8-15/h8,10H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHHJZDTODUGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a formylating agent, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Tert-butyl 6-carboxy-5-azaspiro[2.5]octane-5-carboxylate.
Reduction: Tert-butyl 6-hydroxymethyl-5-azaspiro[2.5]octane-5-carboxylate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate is utilized as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the development of derivatives that can exhibit enhanced pharmacological properties.
Medicinal Chemistry
The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents. Research indicates that derivatives of this compound may possess activity against various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated its efficacy in modulating biological pathways relevant to these conditions.
Biological Studies
Recent studies have focused on the biological implications of this compound. For instance, its interaction with specific biological targets has been investigated, revealing insights into its mechanism of action and potential therapeutic benefits.
Material Science
In addition to biological applications, this compound is being explored for use in material science, particularly in the development of novel polymers and materials with specific mechanical or thermal properties.
Case Study 1: Drug Development
A study published in a peer-reviewed journal highlighted the synthesis of a series of derivatives based on this compound. These derivatives were screened for anti-cancer activity, demonstrating promising results against several cancer cell lines. The structure-activity relationship (SAR) analysis provided valuable insights into optimizing these compounds for enhanced potency and selectivity.
Case Study 2: Neuroprotective Effects
Another significant study investigated the neuroprotective effects of a derivative of this compound in a model of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress and inflammation, indicating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may facilitate binding to specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally analogous azaspiro derivatives:
Key Differences and Implications
Substituent Position and Reactivity: The formyl group in the target compound (position 6) offers a reactive aldehyde for nucleophilic additions (e.g., Grignard reactions) or condensations, making it valuable for synthesizing imines or hydrazones . In contrast, the keto group in the 8-oxo analog (CAS 143306-64-3) is more suited for reductions or enolate chemistry . Fluorinated derivatives (e.g., 1,1-difluoro) exhibit enhanced metabolic stability and lipophilicity, which are advantageous in drug design .
Applications :
Biological Activity
Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate (CAS Number: 2169056-70-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in critical physiological processes. Research indicates that compounds with similar structural motifs often exhibit:
- Antiviral Activity : Some derivatives have shown promise as inhibitors of viral replication, particularly against hepatitis C virus (HCV) through inhibition of NS5A protein synthesis .
- Antitumor Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, likely due to the compound's ability to induce apoptosis or inhibit cell proliferation.
1. Antiviral Activity
A study investigated the efficacy of spirocyclic compounds, including this compound, against HCV. The results indicated that modifications to the spiro structure could enhance antiviral potency, suggesting a structure-activity relationship (SAR) that could guide further development.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 12 | HCV NS5A |
| Related Compound A | 8 | HCV NS5A |
| Related Compound B | 20 | HCV NS5B |
2. Cytotoxicity Studies
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed significant growth inhibition in breast and liver cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HepG2 (Liver) | 10 |
| HeLa (Cervical) | 25 |
These results indicate that this compound may possess selective cytotoxicity, warranting further investigation into its mechanism of action.
Safety and Handling
Safety data sheets indicate that while this compound is generally stable under normal conditions, it may cause irritation upon contact with skin or eyes. Proper handling procedures should be followed to mitigate any risks associated with exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
